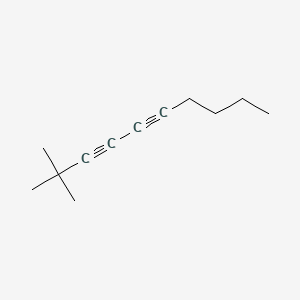

2,2-Dimethyl-3,5-decadiyne

Description

Significance of Conjugated Diynes as Synthetic Intermediates and Building Blocks

Conjugated diynes are exceptionally versatile as synthetic intermediates and building blocks in organic chemistry. acs.orgunito.it Their utility stems from the high reactivity of the alkyne groups, which can undergo a wide array of chemical transformations.

Key roles of conjugated diynes in synthesis include:

Construction of Complex Molecules: They serve as foundational skeletons for synthesizing more complex molecules, including natural products, pharmaceuticals, and biologically active compounds. acs.orgmdpi.comnumberanalytics.com

Formation of Conjugated Polymers: The diyne unit can be polymerized to form conjugated polymers. These materials possess interesting optoelectronic properties, making them relevant for applications in electronics and materials science. researchgate.net

Precursors to Other Functional Groups: The triple bonds within the diyne structure can be selectively reduced or functionalized to create a variety of other structures, such as conjugated enynes and dienes, which are themselves valuable synthetic intermediates. mdpi.com

Cross-Coupling Reactions: Conjugated diynes participate in various cross-coupling reactions, such as the Sonogashira and Heck-Mizoroki reactions, which are powerful methods for forming new carbon-carbon bonds. unito.itmdpi.com

The ability to construct these molecules with high selectivity is a significant area of research, as it opens pathways to a diverse range of functional materials and complex organic structures. acs.org

Structural Characteristics of 2,2-Dimethyl-3,5-decadiyne within the Diyne Class

The structure of this compound is precisely described by its name. It consists of a ten-carbon chain ("deca-") with two triple bonds ("-diyne") located at the 3rd and 5th carbon positions. The single bond between carbons 4 and 5 separates the two alkyne groups, creating the conjugated system.

A defining feature of this particular molecule is the presence of two methyl groups on the second carbon atom (2,2-dimethyl-), forming a tert-butyl group. This bulky substituent is located adjacent to the diyne system and can influence the molecule's reactivity through steric hindrance. This steric effect can play a role in directing the outcome of chemical reactions, potentially favoring certain products over others by blocking or impeding access to one of the triple bonds.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 55682-73-0 chemnet.comechemi.com |

| Molecular Formula | C₁₂H₁₈ chemnet.comechemi.com |

| Molecular Weight | 162.27 g/mol chemnet.comechemi.com |

| Density | 0.839 g/cm³ chemnet.com |

| Boiling Point | 239.4°C at 760 mmHg chemnet.com |

| Refractive Index | 1.466 chemnet.com |

| Flash Point | 90.1°C chemnet.com |

Structure

3D Structure

Properties

CAS No. |

55682-73-0 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2,2-dimethyldeca-3,5-diyne |

InChI |

InChI=1S/C12H18/c1-5-6-7-8-9-10-11-12(2,3)4/h5-7H2,1-4H3 |

InChI Key |

WSWDDRDGHVGAMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC#CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 3,5 Decadiyne and Analogous Diynes

Established Approaches for Conjugated Diyne Synthesis

The construction of the diyne functionality has been significantly advanced by the development of reliable oxidative dimerization and cross-coupling reactions of terminal alkynes.

Oxidative Dimerization Reactions of Terminal Alkynes

The direct coupling of two terminal alkynes represents one of the most straightforward methods for generating symmetrical 1,3-diynes. This transformation is typically mediated by a copper catalyst in the presence of an oxidant.

The Glaser coupling, first reported in 1869, is a seminal reaction in alkyne chemistry. wikipedia.org It involves the use of copper(I) salts, such as cuprous chloride or bromide, and an oxidant, often air or oxygen, in the presence of a base like ammonia. wikipedia.org A key modification, known as the Eglinton reaction, utilizes a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297), in a pyridine (B92270) solution. wikipedia.org This variant has been instrumental in the synthesis of various natural products. wikipedia.org

The Hay coupling, another important variant, employs a catalytic amount of a copper(I) chloride-tetramethylethylenediamine (TMEDA) complex. wikipedia.orgorganic-chemistry.org This modification offers the advantage of using catalytic copper, which is reoxidized by oxygen during the reaction, making it a more atom-economical process. organic-chemistry.orgyoutube.com The Hay coupling is versatile and can be conducted in a wider range of solvents due to the enhanced solubility of the copper-TMEDA complex. organic-chemistry.org These methods are foundational for synthesizing symmetrical diynes and have been applied to the creation of macrocycles and polymers. researchgate.net

The general mechanism for these couplings involves the formation of a copper(I) acetylide intermediate. wikipedia.orgwikipedia.org Subsequent oxidation of this intermediate, followed by reductive elimination, yields the symmetrical diyne product. alfa-chemistry.com While highly effective for creating symmetrical diynes, controlling selectivity in cross-coupling reactions between two different terminal alkynes can be challenging.

Building upon the principles of the Glaser-Hay coupling, modern copper-catalyzed oxidative coupling reactions offer efficient pathways to diynes under mild conditions. rsc.org These reactions often utilize air as a green oxidant. rsc.orgnih.gov The choice of ligand and base can significantly influence the reaction's efficiency and outcome. acs.org For instance, the use of TMEDA or related diamines can enhance the catalytic activity of the copper species. acs.org

These copper-catalyzed methods are not limited to the synthesis of simple hydrocarbon diynes. They have been successfully applied to the coupling of terminal alkynes with a variety of other substrates, including H-phosphonates and nitrogen nucleophiles, leading to the formation of alkynylphosphonates and ynamides, respectively. nih.govacs.org The reaction mechanism is believed to proceed through a copper acetylide intermediate, similar to the Glaser reaction. acs.org

| Reaction | Catalyst System | Key Features |

| Glaser Coupling | Cu(I) salt, Base (e.g., NH₃), Oxidant (e.g., O₂) | One of the oldest methods for diyne synthesis. |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), Pyridine | Useful for natural product synthesis. wikipedia.org |

| Hay Coupling | Catalytic CuCl/TMEDA, O₂ (air) | Catalytic in copper, versatile solvent compatibility. wikipedia.orgorganic-chemistry.org |

Cross-Coupling Reactions for Diyne Formation

To overcome the selectivity challenges inherent in the oxidative homocoupling of two different terminal alkynes, cross-coupling strategies have been developed. These methods allow for the controlled synthesis of unsymmetrical diynes.

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, in the presence of a copper(I) salt catalyst and an amine base. wikipedia.orgsynarchive.com The reaction proceeds under mild conditions and generally provides high yields of the desired unsymmetrical diyne. alfa-chemistry.com

The mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This species then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com This methodology has proven to be highly versatile for the synthesis of a wide array of both aliphatic and aromatic unsymmetrical diacetylenes. alfa-chemistry.com

An alternative approach for the synthesis of unsymmetrical 1,3-diynes involves the use of nickel catalysts. A highly efficient method utilizes the cross-coupling of alkynyl bromides with organoalane reagents. researchgate.net This reaction, catalyzed by a system such as nickel(II) acetate and tri(o-furyl)phosphine, proceeds in good to excellent yields for a variety of substrates. researchgate.net The reaction conditions are relatively mild, typically at room temperature or 60 °C in solvents like diethyl ether or toluene. researchgate.net

This nickel-catalyzed approach offers a valuable alternative to copper-mediated couplings, expanding the toolbox for the synthesis of complex diyne structures. researchgate.net The use of organoalane reagents as the nucleophilic partner provides a distinct reactivity profile compared to the more traditional organometallic reagents used in other cross-coupling reactions. rsc.org

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine base | Forms unsymmetrical diynes with high selectivity. wikipedia.orgsynarchive.comorganic-chemistry.org |

| Nickel-Catalyzed Cross-Coupling | Alkynyl Bromide + Organoalane Reagent | Ni(OAc)₂ / (o-furyl)₃P | Efficient for unsymmetrical diyne synthesis. researchgate.net |

Desymmetrization of Prochiral Diynes via Asymmetric Catalysis

The desymmetrization of prochiral molecules represents a powerful strategy for the enantioselective synthesis of complex chiral structures from achiral starting materials. pnas.org In this approach, a catalyst selectively transforms one of two identical functional groups in a prochiral substrate, thereby creating one or more stereocenters. This method is highly effective for generating stereochemical complexity in a single step. pnas.org

Organocatalysis has emerged as a particularly effective tool for desymmetrization reactions. For instance, the desymmetrization of prochiral 1,3-dinitropropanes has been achieved through an enantiogroup-differentiating organocatalytic allylic alkylation, yielding products with two adjacent stereocenters in high diastereoselectivity and excellent enantioselectivity (up to >20:1 dr and >99:1 er). rsc.org Similarly, prochiral N-pyrazolyl maleimides can be desymmetrized using an asymmetric Michael addition with pyrazolones. mdpi.comnih.gov This reaction, catalyzed by a quinine-derived thiourea, produces complex tri-N-heterocyclic structures with both central and axial chirality in high yields and up to 99% enantiomeric excess (ee). mdpi.comnih.gov The catalyst is crucial for controlling the formation of the vicinal quaternary-tertiary stereocenters. mdpi.comnih.gov

Enzymes are also highly effective catalysts for desymmetrization. An ene-reductase from Bacillus subtilis (YqjM) has been used for the selective reduction of one double bond in prochiral 2,5-cyclohexadienones, providing access to chiral cyclohexenones with high enantioselectivity. rsc.org This biocatalytic approach demonstrates a broad substrate scope, accommodating various quaternary centers. rsc.org Asymmetric catalysis can also be applied to control the relative configuration of products in diastereoselective synthesis, where the catalyst's stereochemistry overrides that of the substrate. pnas.org

| Catalyst Type | Substrate Class | Reaction Type | Key Features | Selectivity |

| Quinine-derived thiourea | Prochiral N-pyrazolyl maleimides | Michael Addition | Creates vicinal quaternary-tertiary stereocenters and C-N axial chirality. mdpi.comnih.gov | Up to 99% yield, up to 99% ee. mdpi.comnih.gov |

| Ene-reductase (YqjM) | Prochiral 2,5-cyclohexadienones | Asymmetric Reduction | High substrate scope, including heteroatom-containing quaternary centers. rsc.org | High enantioselectivity. rsc.org |

| Organocatalyst | Prochiral 1,3-dinitropropanes | Allylic Alkylation | Forms densely functionalized products with two vicinal stereocenters. rsc.org | Up to >20:1 dr, >99:1 er. rsc.org |

Rearrangement Reactions to Access Conjugated Diynes

Rearrangement reactions provide an alternative pathway to conjugated diynes, often involving the migration of atoms or groups within a molecule to achieve the desired isomer. wiley-vch.de

The isomerization of non-conjugated 1,4-diynes into the more stable conjugated 1,3-diyne system is a synthetically valuable transformation. This process can be promoted by bases. acs.org The mechanism involves the deprotonation and subsequent reprotonation of the diyne substrate, leading to the migration of the triple bond. A classic example is the conversion of 1-phenyl-1,4-pentadiyne to 1-phenyl-1,3-pentadiyne. acs.org

More recently, metal catalysts have been employed to facilitate such isomerizations under milder conditions. For instance, a dinuclear Pd(I)-Pd(I) complex can mediate the selective E to Z isomerization of 1,3-dienes, a related transformation that highlights the power of metal complexes to control double bond geometry through kinetic trapping of the less stable isomer. nih.gov While not a direct diyne isomerization, this demonstrates the principle of using metal catalysts to overcome thermodynamic barriers in unsaturated systems. nih.gov

Gold catalysts are exceptionally effective at activating alkyne functionalities, enabling a variety of rearrangement reactions. Gold(I)-catalyzed rearrangements of propargyl groups, in particular, have become a robust method for synthesizing complex molecular architectures. nih.govacs.org For example, gold catalysis can facilitate the cascade annulation of propargylic silyl (B83357) ethers with anthranils to produce quinoline (B57606) derivatives. nih.gov This process involves a sequence of ring opening, a 1,2-hydride shift, protodeauration, and a Mukaiyama aldol (B89426) cyclization, demonstrating the diverse reactivity accessible through gold carbene intermediates. nih.gov

In the context of diyne-containing structures, N-propargyl β-enaminones undergo gold-catalyzed reactions to form various heterocyclic products. ull.es Gold(I) catalysts can also promote the oxidative rearrangement of propargyl alcohols to yield 1,3-diketones selectively, avoiding the formation of other potential side-products. acs.org These methodologies showcase the versatility of gold catalysis in manipulating propargyl groups to construct complex molecular frameworks under mild conditions. acs.orgnih.gov

Advanced Synthetic Techniques Relevant to Diyne Architectures

Modern organic synthesis increasingly focuses on efficiency and sustainability, leading to the development of advanced techniques that minimize steps and environmental impact.

The Glaser–Hay reaction, a copper-catalyzed homocoupling of terminal alkynes, is a powerful method for creating symmetrical 1,3-diynes and can be performed under PGF conditions. chemmethod.com This approach has been successfully applied to synthesize symmetrical diynes containing dialdehyde (B1249045) or diketone groups, as well as unsymmetrical diynes, in good to excellent yields without the need for protecting groups. chemmethod.com The success of PGF synthesis hinges on the invention of new chemoselective methodologies and strategic planning to introduce reactive functional groups at a late stage. researchgate.net An enantioselective PGF total synthesis of (−)-salvinorin A was achieved in 16 steps, highlighting the efficiency of this approach. nih.gov

| Reaction | Catalyst | Substrate | Product | Key Advantage |

| Glaser–Hay Coupling | CuCl / 2-aminopyridine | Terminal Alkynes | Symmetrical and unsymmetrical 1,3-diynes | High yields, avoids protecting groups for aldehydes/ketones. chemmethod.com |

| Intramolecular Diels-Alder | (S)-TRIP (chiral catalyst) | 3-Furaldehyde derivative | (−)-Salvinorin A | Short, enantioselective synthesis without protecting groups. nih.gov |

The development of catalytic enantioselective methods is crucial for producing optically active compounds, which is of central importance in medicinal chemistry and materials science. nih.govnih.gov These methods can establish multiple stereocenters with high control over both relative and absolute configuration. pnas.org

Palladium-catalyzed reactions are widely used for creating chiral centers. For instance, the highly enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams has been developed to form 3,3-disubstituted pyrrolidinones and other related N-heterocycles containing quaternary stereocenters. nih.govresearchgate.net This method provides a direct route to enantiopure building blocks that are valuable in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net

The synthesis of diyne-containing natural products has also benefited from such advances. A catalytic enantioselective total synthesis of adociacetylene B, a furan-containing diyne, was accomplished in just five steps. nih.gov The key to this efficient synthesis was an asymmetric zinc alkynylation reaction catalyzed by a proline-derived ligand. nih.gov This demonstrates how catalytic enantioselective strategies can be effectively applied to construct complex chiral molecules that feature a diyne scaffold. nih.gov

Spectroscopic Characterization Methodologies for 2,2 Dimethyl 3,5 Decadiyne and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. In the case of 2,2-Dimethyl-3,5-decadiyne, the expected ¹H NMR spectrum would reveal distinct signals corresponding to the various proton-containing groups.

The protons of the terminal methyl group (CH₃) on the butyl chain would likely appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) group. The internal methylene groups of the butyl chain would exhibit more complex splitting patterns, appearing as multiplets. The methylene group adjacent to the diyne system is expected to be deshielded and thus shifted downfield. A key feature would be the singlet corresponding to the nine equivalent protons of the tert-butyl group, which, due to the absence of adjacent protons, would not be split.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.2 | Singlet (s) |

| -CH₂-CH₂-CH₂-CH₃ | ~1.4-1.6 | Multiplet (m) |

| -C≡C-CH₂- | ~2.2 | Triplet (t) |

| -CH₃ | ~0.9 | Triplet (t) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., alkyl, alkenyl, alkynyl, quaternary). For this compound, a predicted ¹³C NMR spectrum is available. nih.gov

The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the four carbons of the butyl chain, and, most characteristically, the four sp-hybridized carbons of the diyne functionality. The chemical shifts of the alkynyl carbons are a key diagnostic feature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | ~28 |

| -C(C H₃)₃ | ~30 |

| -C≡C -C(CH₃)₃ | ~70-90 |

| -C ≡C-C(CH₃)₃ | ~70-90 |

| -CH₂-C ≡C- | ~70-90 |

| -CH₂-C≡C - | ~70-90 |

| -C H₂-CH₂-CH₂-CH₃ | ~19, 22, 31 |

| -CH₂-CH₂-CH₂-C H₃ | ~14 |

Data is predictive and sourced from computational models.

Advanced NMR Techniques (e.g., DOSY, NOESY) for Molecular Aggregation Studies

Advanced NMR techniques can provide deeper insights into the behavior of molecules in solution. Diffusion-Ordered Spectroscopy (DOSY) can be used to study the self-association or aggregation of molecules by measuring their diffusion coefficients. For derivatives of this compound, particularly those with polar functional groups, DOSY could reveal the formation of aggregates in different solvents.

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of atoms within a molecule. In the context of this compound derivatives, NOESY could be used to confirm stereochemistry or to study the conformation of flexible parts of the molecule, as well as intermolecular interactions in aggregated states.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption would be that of the carbon-carbon triple bond (C≡C) of the diyne.

The key expected IR absorption bands are:

C-H stretching: The presence of sp³ C-H bonds in the tert-butyl and butyl groups would result in strong absorptions in the 2850-3000 cm⁻¹ region.

C≡C stretching: The diyne functionality would exhibit a weak to medium absorption in the 2100-2260 cm⁻¹ region. The intensity of this peak is often reduced in symmetrical or nearly symmetrical alkynes.

C-H bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups would be observed in the 1350-1480 cm⁻¹ range.

For comparison, the IR spectrum of a related compound, 1,5-decadiyne, shows characteristic alkynyl C-H stretching around 3300 cm⁻¹, which would be absent in this compound due to the internal nature of the diyne. nist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) | 2850-3000 | Strong |

| C≡C | 2100-2260 | Weak to Medium |

| C-H Bending | 1350-1480 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The conjugated diyne system in this compound is expected to absorb UV radiation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₁₂H₁₈, corresponding to a molecular weight of approximately 162.27 g/mol . nih.gov

| m/z | Possible Fragment |

|---|---|

| 162 | [C₁₂H₁₈]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 105 | [C₈H₉]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Based on general fragmentation principles and publicly available data. nih.gov

Potential Applications of 2,2 Dimethyl 3,5 Decadiyne in Advanced Materials Science

Polymerization Strategies Utilizing Diyne Moieties

The presence of two alkyne functional groups in 2,2-Dimethyl-3,5-decadiyne makes it a versatile monomer for various polymerization reactions. These reactions can lead to the formation of polymers with unique linear, cross-linked, or cyclic architectures.

Click Polymerization for Poly(triazole) Synthesis

Diyne compounds are key monomers in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction could theoretically be employed to synthesize poly(triazoles) from this compound. The process would involve reacting the diyne with a diazide monomer. The resulting 1,2,3-triazole rings in the polymer backbone would introduce rigidity, polarity, and the potential for hydrogen bonding, influencing the material's thermal and mechanical properties.

Topochemical Polymerization in Solid State

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the structure and stereochemistry of the resulting polymer. For a diyne like this compound to undergo this type of polymerization, specific crystallographic alignment is necessary. If suitable crystalline forms can be obtained, this method could lead to highly ordered, single-crystal polymers with unique optical and electronic properties.

Twin Polymerization Concepts for Hybrid Materials

Twin polymerization is a concept where a single monomer undergoes two different polymerization reactions simultaneously, leading to the formation of two distinct polymer networks in a single step. A hypothetical scenario for this compound could involve modifying the monomer to contain another polymerizable group. For instance, if a vinyl group were incorporated into the structure, the diyne functionality could undergo one type of polymerization (e.g., oxidative coupling) while the vinyl group undergoes another (e.g., radical polymerization), potentially forming interpenetrating polymer networks with tailored properties.

Synthesis of π-Conjugated Acetylenic Polymers

The conjugated diyne system in this compound is a fundamental building block for π-conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polymerization through methods like Glaser-Hay coupling or other cross-coupling reactions could yield polymers with a continuous system of π-orbitals along the backbone, facilitating charge transport. The bulky tert-butyl group could enhance the solubility of the resulting polymer, a crucial factor for solution-based processing of these materials.

Diyne Scaffolds in the Design of Complex Molecular Architectures

Beyond linear polymers, the rigid and linear geometry of the diyne unit in this compound makes it an excellent scaffold for constructing more complex molecular structures.

Precursors for Macrocycles and Hydrogels

The diyne functionality can be utilized in cyclization reactions to form macrocycles. Intramolecular or intermolecular reactions of functionalized derivatives of this compound could lead to the synthesis of novel cyclic compounds with specific host-guest recognition capabilities. Furthermore, by incorporating hydrophilic functionalities into the structure, this diyne could serve as a cross-linking agent in the formation of hydrogels. The rigid diyne unit would act as a structural reinforcement within the gel network, influencing its mechanical strength and swelling behavior.

Building Blocks for Novel Organic Molecules

The reactivity of the diyne functionality is central to the utility of this compound as a precursor for more complex molecular architectures. The conjugated triple bonds are electron-rich and susceptible to a variety of chemical transformations, making them ideal for constructing novel organic frameworks.

One significant application of diynes is in the synthesis of heterocyclic compounds, such as pyrazoles. The reaction of a diyne with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole (B372694) ring. While specific studies on the reaction of this compound with hydrazine are not extensively documented, the general reaction mechanism is well-established. The process would likely involve the nucleophilic attack of hydrazine on one of the alkyne carbons, followed by an intramolecular cyclization and tautomerization to yield a substituted pyrazole. The steric hindrance from the tert-butyl group and the electronic effects of the alkyl substituents would influence the regioselectivity of the reaction.

The resulting pyrazole derivatives could be of interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties associated with this class of compounds.

Table 1: Potential Reaction of this compound

| Reactant | Potential Product Class | Significance |

|---|---|---|

| Hydrazine | Substituted Pyrazoles | Access to biologically and photophysically active compounds. |

Ligands for Metal Complexes

The alkyne moieties in this compound possess π-orbitals that can overlap with the d-orbitals of transition metals, suggesting its potential to act as a ligand in organometallic complexes. The coordination of the diyne to a metal center can lead to a variety of complex structures with potential applications in catalysis and materials science.

The nature of the coordination would depend on the metal center, its oxidation state, and the other ligands present. The diyne could coordinate in a η²-fashion through one of the triple bonds or bridge two or more metal centers. The steric bulk of the tert-butyl group would likely play a significant role in the coordination geometry and the stability of the resulting complex, potentially favoring the formation of complexes with lower coordination numbers.

Although the scientific literature does not currently contain specific examples of metal complexes with this compound as a ligand, the general principles of organometallic chemistry support this potential application. The synthesis of such complexes would be a valuable area of research to explore the catalytic and material properties that might arise from the unique electronic and steric profile of this ligand.

Development of Advanced Materials with Diyne Constituents

The rigid, linear structure of the diyne unit in this compound makes it an attractive building block for the construction of advanced materials with tailored properties.

Diynes are well-known precursors to polydiacetylenes, a class of conjugated polymers with interesting nonlinear optical and chromic properties. The topochemical polymerization of diacetylene monomers in the solid state can lead to highly ordered, single-crystalline polymers. The electronic properties of these polymers are highly dependent on the nature of the side chains attached to the diacetylene backbone.

Theoretically, this compound could serve as a monomer for the synthesis of a polydiacetylene. The bulky tert-butyl group and the flexible n-butyl chain would influence the packing of the monomers in the solid state, which is a critical factor for successful topochemical polymerization. The resulting polymer would possess a conjugated backbone with alternating double and triple bonds, which is the basis for the unique optoelectronic properties of polydiacetylenes. These properties could be harnessed in applications such as optical switching, sensing, and data storage. However, experimental studies are needed to confirm the polymerizability of this compound and to characterize the properties of the resulting polymer.

The self-assembly of organic molecules is a powerful bottom-up approach for the creation of well-defined nanostructures. The amphiphilic character of this compound, arising from the nonpolar alkyl chains and the polarizable diyne core, suggests its potential to self-assemble into ordered structures such as monolayers or nanotubes.

Furthermore, the diyne functionality can be used to anchor the molecule to inorganic surfaces or nanoparticles, leading to the formation of organic-inorganic hybrid materials. These materials could combine the properties of both components, leading to novel functionalities. For instance, the incorporation of this compound into a hybrid material could impart specific optical or electronic properties to the final nanostructure. While the exploration of this compound in the context of nanostructured hybrid materials is a nascent field, the fundamental chemical properties of the molecule suggest a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.